molecular formula C13H15NO5 B12100230 2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester

2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester

Cat. No.: B12100230
M. Wt: 265.26 g/mol
InChI Key: LVXQPSXJHNIWRE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester is an organic compound with the molecular formula C13H15NO5. This compound is known for its unique structural features, which include a butenedioic acid backbone substituted with a 2-methoxyphenylamino group and two methyl ester groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester typically involves the reaction of 2-methoxyaniline with maleic anhydride, followed by esterification with methanol. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification.

    Solvents: Common solvents include dichloromethane or toluene to dissolve reactants and control the reaction environment.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the double bond in the butenedioic acid moiety, converting it to a single bond and forming saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-[(2-methoxyphenyl)amino]butanedioic acid derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester exerts its effects depends on its interaction with molecular targets. For instance:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, such as those involved in cell signaling or metabolism, leading to specific biological outcomes.

Comparison with Similar Compounds

  • 2-Butenedioic acid, 2-[(2-Hydroxyphenyl)amino]-, 1,4-dimethyl ester
  • 2-Butenedioic acid, 2-[(2-Chlorophenyl)amino]-, 1,4-dimethyl ester

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, hydroxy, chloro) on the phenyl ring.
  • Reactivity: Variations in reactivity due to electronic and steric effects of the substituents.
  • Applications: Differences in applications based on the specific properties imparted by the substituents.

2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

dimethyl (E)-2-(2-methoxyanilino)but-2-enedioate

InChI

InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3/b10-8+

InChI Key

LVXQPSXJHNIWRE-CSKARUKUSA-N

Isomeric SMILES

COC1=CC=CC=C1N/C(=C/C(=O)OC)/C(=O)OC

Canonical SMILES

COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.